N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry. This compound's molecular formula is C15H15N5O3S, with a molecular weight of approximately 345.4 g/mol. It is categorized as a potential pharmaceutical agent due to its structural features that suggest activity against various biological targets.
The compound can be sourced from chemical suppliers such as BenchChem, which provides it with a typical purity of around 95%. Additionally, data about this compound is available through databases like PubChem, which offers detailed chemical information and identifiers such as InChI and SMILES representations.
This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the triazole ring and the sulfanyl group enhances its potential as a bioactive molecule.
The synthesis of N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves several key steps:
Technical details regarding reaction conditions (temperature, solvents) and yields would depend on specific protocols followed in laboratory settings.
The molecular structure of N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can be represented in several formats:
InChI=1S/C15H15N5O3S/c1-22-10-3-4-11(12(7-10)23-2)17-14(21)8-24-15-6-5-13-18-16-9-20(13)19-15/h3-7,9H,8H2,1-2H3,(H,17,21)
COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2)OC
These representations provide insights into the compound's connectivity and functional groups.
The complexity rating of this compound is noted as 430, indicating a moderate level of structural complexity that may influence its biological activity.
N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions typical for amides and heterocycles:
Technical details such as reaction mechanisms and specific conditions would require further experimental data.
The mechanism of action for N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is not fully elucidated but can be inferred based on its structural characteristics:
Quantitative data on its efficacy against specific targets would enhance understanding but requires empirical validation through biological assays.
The physical properties include:
The chemical properties include:
Relevant analyses such as melting point determination or spectral data (NMR, IR) could provide further insights into its properties.
N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has potential applications in scientific research:
Further exploration in these areas could lead to significant advancements in therapeutic development.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2